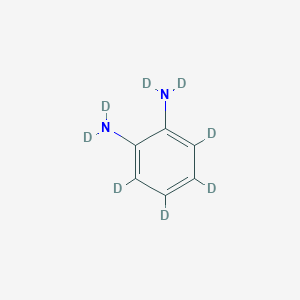

1,2-Phenylenediamine-d8

概要

説明

1,2-Phenylenediamine-d8 is a deuterated form of 1,2-phenylenediamine, an aromatic amine. This compound contains deuterium, a stable isotope of hydrogen, which replaces the hydrogen atoms in the molecule. The molecular formula of this compound is C6D8N2. It appears as a white or yellowish crystal or powder and is primarily used in chemical research and laboratory applications .

準備方法

1,2-Phenylenediamine-d8 can be synthesized through the deuteration of 1,2-phenylenediamine using deuterium-containing reducing agents. One common method involves the reaction of 1,2-phenylenediamine with sodium deuteride or other deuterating agents. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the efficient incorporation of deuterium into the molecule .

化学反応の分析

1,2-Phenylenediamine-d8 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: It can participate in substitution reactions where the amino groups are replaced by other functional groups. For example, reacting with acyl chlorides can yield amides.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Nuclear Magnetic Resonance (NMR) Spectroscopy

Overview:

1,2-Phenylenediamine-d8 is predominantly utilized in NMR spectroscopy due to its isotopic labeling, which enhances spectral resolution and sensitivity. The presence of deuterium allows for clearer differentiation of signals in complex mixtures, facilitating the study of molecular structures and dynamics.

Applications:

- Internal Standard: It serves as an internal standard for quantifying other compounds in NMR studies.

- Structural Elucidation: Researchers use it to elucidate the structure of organic compounds by analyzing the chemical shifts and coupling constants.

Case Study:

In a study examining the interactions of aromatic amines with various substrates, this compound was employed to track changes in chemical environments through NMR analysis. The results demonstrated significant shifts in resonance peaks corresponding to different functional groups, highlighting its utility in structural chemistry .

Chemical Synthesis

Overview:

this compound plays a crucial role in the synthesis of various organic compounds and polymers. Its unique isotopic properties allow chemists to trace reaction pathways and product formation through mass spectrometry and NMR.

Applications:

- Polymerization Reactions: It is used in synthesizing conducting polymers and nanocomposites.

- Functionalization: The compound can be functionalized to create derivatives with specific properties for targeted applications.

Data Table: Polymerization Applications

| Polymer Type | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Poly(1,2-phenylenediamine) | Oxidative polymerization | 85 | |

| Nanocomposite with ZnO | In-situ polymerization | 90 |

Biological Studies

Overview:

The compound is also significant in biological research, particularly in studies involving enzyme interactions and metabolic pathways. Its deuterated nature can help trace metabolic processes more accurately.

Applications:

- Enzyme Kinetics: Used to study the kinetics of enzyme-catalyzed reactions.

- Metabolic Pathway Analysis: Facilitates the understanding of metabolic pathways by providing clear tracking of labeled substrates.

Case Study:

A research project investigated the metabolism of phenylenediamines using deuterated variants. The study revealed insights into how these compounds are processed within biological systems, emphasizing the importance of isotopic labeling for metabolic studies .

Environmental Applications

Overview:

In environmental science, this compound has been used to assess pollutant degradation and remediation processes. Its isotopic labeling aids in tracking pollutants in complex environmental matrices.

Applications:

- Pollutant Tracking: Helps monitor the degradation pathways of hazardous substances.

- Remediation Studies: Evaluates the effectiveness of various remediation strategies for contaminated sites.

Data Table: Environmental Studies

Industrial Applications

Overview:

this compound is utilized in various industrial applications, particularly in dye manufacturing and polymer production. Its properties contribute to improved performance characteristics of end products.

Applications:

- Dyes and Pigments: Used as an intermediate in synthesizing dyes with enhanced stability.

- Polymer Additives: Acts as a modifier to improve the properties of polymers used in coatings and plastics.

作用機序

The mechanism of action of 1,2-Phenylenediamine-d8 involves its ability to form hydrogen bonds with other molecules due to the presence of amino groups. These interactions occur through hydrogen bonding, electrostatic forces, and van der Waals forces. These properties enable the compound to engage in various chemical reactions and interactions, facilitating the study of molecular structure and function .

類似化合物との比較

1,2-Phenylenediamine-d8 is unique due to its deuterium content, which distinguishes it from other similar compounds. Some similar compounds include:

1,2-Phenylenediamine: The non-deuterated form, commonly used in similar applications but lacks the benefits of deuterium labeling.

1,4-Phenylenediamine: Another isomer with different chemical properties and applications, often used in the synthesis of polymers like Kevlar.

1,3-Phenylenediamine: An isomer with distinct reactivity and applications in the synthesis of various organic compounds.

These comparisons highlight the uniqueness of this compound in scientific research and its specific advantages in analytical techniques.

生物活性

1,2-Phenylenediamine-d8 (CAS 1219798-78-3) is a deuterated derivative of 1,2-phenylenediamine, a compound that has garnered attention in various fields, including pharmacology and materials science. The biological activity of this compound is significant due to its potential applications in medicinal chemistry and its role in various biochemical processes.

This compound has the molecular formula and a molecular weight of 116.19 g/mol. The deuteration of the compound enhances its stability and alters its interaction with biological systems, making it a useful tool for studying biological mechanisms through techniques like mass spectrometry.

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

Antioxidant Activity

Research indicates that phenylenediamines, including their deuterated forms, possess antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Anticancer Properties

Studies have shown that derivatives of phenylenediamine can inhibit the growth of cancer cells. For instance, compounds related to 1,2-phenylenediamine have been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and HL-60 (acute myeloid leukemia). These studies revealed that certain derivatives could induce apoptosis and inhibit cell proliferation . While specific data on this compound is limited, its structural similarity suggests potential anticancer activity.

Allergic Reactions and Sensitization

1,2-Phenylenediamine is known to cause allergic reactions, particularly in cosmetic applications such as hair dyes. The sensitization potential varies with exposure duration and concentration. Although specific studies on the deuterated form's allergenic properties are scarce, it is essential to consider these aspects when evaluating its safety profile .

Case Studies

Several case studies highlight the biological implications of phenylenediamines:

- Case Study on Antioxidant Efficacy : A study evaluated the antioxidant capacity of various phenylenediamine derivatives using DPPH radical scavenging assays. Results indicated that certain substitutions enhanced antioxidant activity significantly compared to unsubstituted versions .

- Cancer Cell Line Studies : In vitro studies demonstrated that specific phenylenediamine derivatives could induce ferroptosis in cancer cells. For example, a derivative similar to 1,2-phenylenediamine was shown to alter mitochondrial morphology and reduce cell viability in a concentration-dependent manner .

- Allergic Reaction Reports : Clinical observations have documented allergic reactions to hair dye products containing phenylenediamine derivatives. A human repeated insult patch test (HRIPT) revealed significant sensitization rates among users exposed to these compounds .

Data Table: Biological Activities of Phenylenediamine Derivatives

特性

IUPAC Name |

1-N,1-N,2-N,2-N,3,4,5,6-octadeuteriobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYOCULIXLDCMW-GCJHLHDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])N([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219798-78-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219798-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。